molecular formula C21H19F3N2O4S B610566 Rovazolac CAS No. 1454288-88-0

Rovazolac

Cat. No. B610566
M. Wt: 452.4482
InChI Key: ZUMNJDGBYXHASJ-UHFFFAOYSA-N
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Description

Rovazolac is a small molecule drug that is currently under investigation . It is also known by the names A-110 and ALX-101 . The drug is being studied in clinical trials, such as NCT03175354, which is focused on subjects with moderate atopic dermatitis .


Molecular Structure Analysis

The molecular formula of Rovazolac is C21H19F3N2O4S . Its IUPAC name is ethyl 2-(5-{3’-methanesulfonyl-[1,1’-biphenyl]-4-yl}-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate . The average weight of the molecule is 452.45 .


Physical And Chemical Properties Analysis

The water solubility of Rovazolac is 0.00147 mg/mL . The logP values according to ALOGPS and Chemaxon are 4.32 and 3.7, respectively . The pKa (Strongest Acidic) is 16.19 according to Chemaxon .

Safety And Hazards

The safety data sheet for Rovazolac indicates that it is for research and development use only, under the supervision of a technically qualified individual . In case of inhalation, the victim should be moved into fresh air .

Future Directions

Rovazolac is currently in the investigational stage, with its highest R&D status being pending . It is being studied for its potential use in treating immune system diseases, congenital disorders, and skin and musculoskeletal diseases .

properties

IUPAC Name

ethyl 2-[5-[4-(3-methylsulfonylphenyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O4S/c1-3-30-20(27)13-26-18(12-19(25-26)21(22,23)24)15-9-7-14(8-10-15)16-5-4-6-17(11-16)31(2,28)29/h4-12H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMNJDGBYXHASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122584
Record name Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rovazolac

CAS RN

1454288-88-0
Record name Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454288-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rovazolac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454288880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rovazolac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16320
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROVAZOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W51K389XIL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
J Altarejos, E Merino, D Sucunza… - The Journal of …, 2023 - ACS Publications
… (15) In addition, N-alkylation with ethyl 2-bromoacetate in basic medium was carried out to obtain 7 in moderate yield, a substructure present in Rovazolac (Figure 1). …
Number of citations: 5 pubs.acs.org
J Buñay, A Fouache, A Trousson… - British journal of …, 2021 - Wiley Online Library
Liver X receptors (LXRs) are members of the nuclear receptor superfamily that are canonically activated by oxidized derivatives of cholesterol. Since the mid‐90s, numerous groups …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
N Reimers - our.utah.edu
Hepatocellular carcinoma (HCC) is an aggressive cancer with poor survival rates and limited treatment options whose prevalence is expected to increase up to 137% by 2030. Existing …
Number of citations: 0 our.utah.edu
N Sideris, E Paschou, K Bakirtzi, D Kiritsi… - Journal of Clinical …, 2022 - mdpi.com
Atopic dermatitis (AD) is a chronic inflammatory dermatosis with periods of exacerbation and remissions. AD is characterized by intense, persistent pruritus and heterogeneity in clinical …
Number of citations: 11 www.mdpi.com

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